Desmethyl Tacrolimus
Description
Enzymatic Demethylation Mechanisms in Hepatic and Enteric Systems
The biotransformation of tacrolimus into this compound is mediated through oxidative demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes. Hepatic microsomes, particularly those isolated from dexamethasone-treated rats, demonstrate the capacity to demethylate tacrolimus at multiple methoxy groups, including the 13-, 15-, and 31-positions. For instance, 31-O-desmethyl tacrolimus (M-V) is formed via the removal of a methyl group from the 31-methoxy position, a reaction facilitated by CYP3A isoforms. Intestinal CYP3A enzymes also contribute significantly to first-pass metabolism, reducing tacrolimus bioavailability to approximately 20% by initiating demethylation before systemic circulation.
The demethylation process involves the insertion of an oxygen atom into the methyl group, forming an unstable intermediate that decomposes to yield formaldehyde and the desmethyl metabolite. This mechanism is NADPH-dependent, as demonstrated by in vitro assays using liver microsomes supplemented with a NADPH-generating system. Structural characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has identified four distinct desmethyl metabolites, including di-demethylated derivatives such as 13,31-O-dithis compound (M-VI) and 15,31-O-dithis compound (M-VII).
Role of CYP3A Isoforms in Primary and Secondary Metabolite Generation
CYP3A4 and CYP3A5 are the primary isoforms responsible for tacrolimus demethylation. Recombinant CYP3A5 exhibits a 64% higher catalytic efficiency (Vmax/Km = 0.79 μL/min/pmol P450) compared to CYP3A4 (Vmax/Km = 0.48 μL/min/pmol P450). This difference arises from CYP3A5’s lower Km (1.4 μM vs. 1.5 μM for CYP3A4), indicating a higher substrate affinity. CYP3A7, a fetal isoform, shows minimal activity, with a catalytic efficiency 12-fold lower than CYP3A4.
The 13-O-demethylation pathway dominates in humans, producing 13-O-desmethyl tacrolimus (M-I) as the major metabolite. Secondary metabolites, such as 31-O-desmethyl tacrolimus (M-V) and 15-O-desmethyl tacrolimus, are generated through sequential demethylation steps. For example, M-V undergoes further oxidation to form a fused 10-membered ring structure (M-VIII), a unique metabolite identified in rat microsomal studies. These metabolites exhibit reduced immunosuppressive activity; M-VI and M-VIII have IC50 values of 8.78 ng/mL and 15.27 ng/mL, respectively, compared to tacrolimus’s IC50 of 0.11 ng/mL.
Comparative Interindividual Variability in O-Desmethylation Efficiency
Interindividual variability in this compound formation is strongly influenced by genetic polymorphisms in CYP3A5. Individuals carrying the CYP3A51 allele (expressors) exhibit 40–50% higher metabolic clearance than non-expressors (CYP3A53/*3). In human liver microsomes, CYP3A5 contributes 1.5–40% (median: 18.8%) to 13-O-demethylation, inversely correlating with CYP3A4 protein levels (r = -0.90). Population pharmacokinetic models estimate a 2.4-fold difference in tacrolimus clearance between CYP3A5 expressors and non-expressors, necessitating dose adjustments in transplant patients.
Ethnic differences further modulate this variability. For instance, 10–20% of Caucasians express functional CYP3A5, compared to 50–60% of African Americans, leading to divergent metabolic profiles. Additionally, concurrent CYP3A4 induction or inhibition (e.g., by ketoconazole or rifampin) alters demethylation rates, highlighting the interplay between genetic and environmental factors.
In Vitro Microsomal Models for Metabolic Pathway Elucidation
Human and rat liver microsomes remain indispensable tools for studying tacrolimus metabolism. Incubation of tacrolimus with dexamethasone-induced rat liver microsomes yields eight metabolites, including four di-demethylated and one ring-opened derivative. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) analyses of human liver microsomal incubations reveal three mono-demethylated isomers (m/z 812.5) and one tri-demethylated metabolite (m/z 784.5). These models have identified fragmentation pathways specific to structural rearrangements, such as tetrahydropyranyl ring opening, which distinguish metabolites like M-VIII from parent tacrolimus.
Microsomal studies also quantify enzyme kinetics. For example, CYP3A4-mediated 13-O-demethylation has a Km of 1.5 μM and Vmax of 0.72 pmol/min/pmol P450, while CYP3A5 exhibits a Vmax of 1.1 pmol/min/pmol P450 under similar conditions. Such data inform physiologically based pharmacokinetic (PBPK) models, which predict hepatic clearance rates of 8.6 mL/min/kg in CYP3A5 expressors versus 3.57 mL/min/kg in non-expressors.
Properties
IUPAC Name |
1,14,24-trihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZOXIQNKYTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metabolic Pathway and Tautomer Formation
Incubation of Tacrolimus with rat liver microsomes yields three primary mono-demethylated metabolites: 13-O-desmethyl (M1), 31-O-desmethyl (M2), and 15-O-desmethyl (M3) Tacrolimus. Notably, the M1 metabolite exhibits tautomerism, resulting in two distinct peaks during chromatographic separation. These tautomers arise from keto-enol equilibria at the C13 position, a phenomenon confirmed via nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS).
Experimental Protocol
The process involves:
- Microsomal Incubation : Tacrolimus is incubated with NADPH-fortified rat liver microsomes at 37°C for 60 minutes.
- Metabolite Extraction : Proteins are precipitated using zinc sulfate and acetonitrile, followed by centrifugation.
- Chromatographic Separation : UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) achieves baseline separation of metabolites. Mobile phases consist of 0.1% formic acid in water (A) and acetonitrile (B), with a gradient elution.
Validation and Applications
The method demonstrates linearity ($$r^2 > 0.99$$) across 0.5–50 ng/mL, precision (RSD < 15%), and recovery rates of 93–110%. Its application in clinical cohorts enables personalized immunosuppressant dosing by correlating metabolite ratios with patient outcomes.
Chemical Synthesis Approaches
Chemical synthesis offers a controlled route to Desmethyl Tacrolismus, circumventing the variability inherent in biological systems. Although detailed synthetic protocols are proprietary, insights can be inferred from structural analogs and patented methodologies.
Demethylation Strategies
Targeted demethylation of Tacrolimus requires selective removal of methyl groups at positions 13, 15, or 31. Common reagents for O-demethylation include boron tribromide ($$BBr3$$) and iodotrimethylsilane ($$TMSI$$), which cleave methyl ethers under anhydrous conditions. For instance, treatment of Tacrolimus with $$BBr3$$ in dichloromethane at -78°C preferentially demethylates the C13 methoxy group, yielding 13-O-desmethyl Tacrolimus.
Purification and Characterization
Synthetic products are purified via semi-preparative HPLC using C18 columns and acetonitrile-water gradients. Characterization employs:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (789.99 g/mol).
- NMR Spectroscopy : Assigns tautomeric structures and verifies demethylation sites.
Biosynthetic Pathway Engineering
Recent advances in metabolic engineering have enabled the production of this compound directly in Streptomyces tsukubaensis, the native producer of Tacrolimus.
Genetic Modifications
The tacrolimus biosynthetic gene cluster (fkb) includes fkbM, encoding an O-methyltransferase responsible for the C31 methylation. Disruption of fkbM via CRISPR-Cas9 abolishes this methylation, resulting in the accumulation of 31-O-desmethyl Tacrolimus (M2).
Fermentation Optimization
Engineered strains are cultured in soybean meal-based media supplemented with glucose and methyl oleate. Tacrolimus production peaks at 120 hours, with Desmethyl derivatives constituting 15–20% of total polyketides under optimized conditions.
Analytical Methods for Preparation and Characterization
UPLC-MS/MS Quantification
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive electrospray (+ESI) |
| Detection Range | 0.5–50 ng/mL |
| Precision (RSD) | <15% |
Structural Elucidation
- NMR : $$^{1}H$$ and $$^{13}C$$ NMR confirm tautomeric forms and demethylation sites.
- X-ray Crystallography : Resolves crystal structures of Desmethyl tautomers, aiding in stereochemical assignments.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Estimate |
|---|---|---|---|---|
| Biotransformation | 60–70 | 95 | Lab-scale | $$ |
| Chemical Synthesis | 40–50 | 99 | Pilot-scale | $$$$ |
| Biosynthetic | 15–20 | 85 | Industrial-scale | $$ |
Biotransformation balances cost and yield but faces challenges in tautomer separation. Chemical synthesis delivers high purity but involves complex steps and hazardous reagents. Biosynthetic methods promise scalability but require further strain optimization.
Chemical Reactions Analysis
Types of Reactions
Desmethyl Tacrolimus undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms, and various substituted analogs of this compound .
Scientific Research Applications
Desmethyl tacrolimus is a major metabolite of tacrolimus, an immunosuppressant drug widely used in organ transplantation to prevent rejection . Tacrolimus, discovered in 1984 from Streptomyces tsukubaensis, inhibits calcineurin phosphatase, reducing immune system activity . this compound, specifically 13-O-desmethyl tacrolimus (13-DMT) and 15-O-desmethyl tacrolimus (15-DMT), are created as the body metabolizes tacrolimus .
Applications in Scientific Research
Pharmacokinetic Studies: this compound is valuable in pharmacokinetic studies to understand the metabolism and disposition of tacrolimus .
- Metabolite Monitoring: Concentrations of 13-DMT and 15-DMT are measured alongside tacrolimus to evaluate drug metabolism in kidney transplant recipients .
- LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify tacrolimus and its metabolites in kidney biopsy samples, aiding in therapeutic drug monitoring .
- Bioequivalence Studies: this compound is used in bioequivalence studies to compare innovator and generic tacrolimus products in kidney and liver transplant recipients .
Therapeutic Drug Monitoring (TDM): TDM of tacrolimus, including its metabolites, helps optimize dosing and prevent nephrotoxicity .
- Target Levels: Tacrolimus dosing is adjusted to achieve target trough concentrations, typically 10-12 ng/mL for the first 6 months post-transplant and 4-6 ng/mL thereafter .
- Nephrotoxicity Assessment: Monitoring tacrolimus levels helps in identifying and managing tacrolimus-induced nephrotoxicity, defined as a rise in serum creatinine leading to a dose reduction .
Genetic Polymorphism Studies: The impact of genetic variations, such as CYP3A5 and CYP3A4 polymorphisms, on tacrolimus metabolism and this compound production is studied .
- CYP3A5 and CYP3A4 Variants: Individuals with specific CYP3A5 and CYP3A4 variants exhibit different tacrolimus trough concentrations and require dose adjustments .
- Dose Normalization: Dose-normalized trough values are calculated to compare tacrolimus exposure across different genotypes .
Case Studies and Research Findings
Tacrolimus Elimination and Genotype: A case report involving kidney transplant recipients with a rare genotype combination (CYP3A5*3/3 and CYP3A422/*22) showed significantly altered tacrolimus metabolism .
- Dose Adjustments: Patients with the CYP3A5*3/3 and CYP3A422/*22 genotype required lower tacrolimus doses to achieve target trough concentrations .
- Nephrotoxicity Risk: One patient with this genotype experienced tacrolimus-induced nephrotoxicity, highlighting the importance of genetic profiling in tacrolimus management .
Meta-Analysis of MDR1 C3435 Polymorphism: A meta-analysis investigated the effect of MDR1 C3435 polymorphism on tacrolimus pharmacokinetics in renal transplant recipients . The disposition of tacrolimus and its major metabolites, 13-O-desmethyl tacrolimus and 15-O-desmethyl tacrolimus, was evaluated .
Bioequivalence of Generic Tacrolimus: A study comparing innovator tacrolimus with generic products in kidney and liver transplant recipients found bioequivalence between the products . The study also assessed the bioequivalence of the major tacrolimus metabolite 13-O-desmethyl tacrolimus .
Tacrolimus and Everolimus in Kidney Biopsies: A study developed an LC-MS/MS method for quantifying tacrolimus and everolimus in kidney biopsies to investigate the clinical value of tissue concentrations in kidney transplant recipients .
Data Tables
Table 1: Impact of CYP3A5 and CYP3A4 Variants on Tacrolimus Dosing and Troughs
| Group | CYP3A5 Genotype | CYP3A4 Genotype | Median Tacrolimus Dose (mg/day) | Median Tacrolimus Trough (ng/mL) | Dose-Normalized Trough (ng/mL/mg) |
|---|---|---|---|---|---|
| 1 | *3/*3 | *22/*22 | 2.5 | 8.25 | 3.05 |
| 6 | *1/*1 | *1/*1 | 8-9 | 5.70 | 0.69 |
Table 2: Concurrent Drug Therapies in Patients with CYP3A5*3/3 and CYP3A422/*22 Genotype (Group 1)
| Therapy | Patient 1 | Patient 2 | Patient 3 | Patient 4 |
|---|---|---|---|---|
| ACEi | 60 | 0 | 0 | 0 |
| Anti-CMV | 0 | 66.7 | 64.3 | 27.8 |
| Maintenance Corticosteroids | 0 | 0 | 0 | 100 |
| CCB | 70 | 33.3 | 35.7 | 61.1 |
Mechanism of Action
Desmethyl Tacrolimus exerts its effects by binding to the immunophilin FKBP-12 (FK506 binding protein), forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), thereby reducing the transcription of interleukin-2 (IL-2) and other cytokines . The result is a suppression of T-lymphocyte activation and proliferation, leading to immunosuppressive effects .
Comparison with Similar Compounds
Key Structural Differences
Desmethyl tacrolimus metabolites are distinguished by the location of demethylation on the tacrolimus macrolide backbone:
- 13-O-desmethyl tacrolimus (M1): Demethylation at the 13-O position (CAS 139958-51-3; C₄₃H₆₇NO₁₂; molecular weight 790.01) .
- 15-O-desmethyl tacrolimus (M3): Demethylation at the 15-O position (CAS 132172-14-6; C₄₃H₆₇NO₁₂; molecular weight 789.99) .
These positional isomers exhibit nearly identical molecular formulas but distinct physicochemical properties, such as boiling points and pKa values (e.g., M3: boiling point 888.2°C; pKa 10.32) .
Metabolic Pathways
- Primary Enzymes : CYP3A4 and CYP3A5 catalyze the demethylation of tacrolimus. Genetic polymorphisms in CYP3A5 significantly impact metabolite formation; for example, CYP3A5 expressors produce higher levels of M1 and M3 .
- Kinetic Variability: Dose-normalized trough concentrations (C0/dose) of M1 and M3 vary by up to 40% between patients, depending on CYP3A5 genotype .
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetic Profiles
| Parameter | Tacrolimus | 13-O-desmethyl (M1) | 15-O-desmethyl (M3) |
|---|---|---|---|
| Half-life | 12–24 hours | Not reported | Not reported |
| Cmax/Dose Ratio | 0.5–2.0 ng/mL/mg | 0.1–0.3 ng/mL/mg | 0.05–0.2 ng/mL/mg |
| Metabolic Clearance | Hepatic (CYP3A) | Hepatic (CYP3A) | Hepatic (CYP3A) |
Data derived from combined studies on renal transplant recipients .
Immunosuppressive Activity
Toxicity and Clinical Implications
Q & A
Q. What analytical methods are recommended for detecting Desmethyl Tacrolimus in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) for fragmentation. Protein precipitation with organic solvents (e.g., acetonitrile) is effective for sample preparation to minimize matrix interference. For metabolite specificity, optimize CID energy (e.g., 30 eV) and UVPD irradiation time (e.g., 170 ms) to distinguish this compound from structural analogs .
Q. How can researchers ensure accurate quantification of this compound in pharmacokinetic studies?
Validate assays using quality control (QC) samples across the calibration range (e.g., 0.5–500 ng/mL). Include parameters like accuracy (±15% deviation), precision (CV <15%), and limit of quantification (LOQ). Use internal standards (e.g., deuterated analogs) to correct for extraction efficiency and ion suppression .
Q. What metabolic pathways produce this compound from Tacrolimus?
this compound is a primary metabolite formed via cytochrome P450 3A4/5 (CYP3A4/5)-mediated demethylation. In vitro studies using human liver microsomes can confirm enzymatic activity. Monitor metabolite-to-parent ratios to assess metabolic stability and drug-drug interaction risks .
Advanced Research Questions
Q. How should researchers address discrepancies in reported pharmacokinetic variability of this compound?
Conduct longitudinal studies with standardized protocols for blood sampling, storage (-80°C), and analysis. Use population pharmacokinetic (PopPK) models to account for covariates (e.g., CYP3A5 genotype, concomitant medications). Validate findings through multi-center cohorts to minimize inter-laboratory variability .
Q. What strategies optimize LC-MS/MS method sensitivity for low-abundance this compound in complex matrices?
Employ enhanced product ion (EPI) scanning with combined CID/UVPD to improve signal-to-noise ratios. For trace detection, use high-resolution mass spectrometry (HRMS) and ion mobility separation. Validate matrix effects by spiking analyte-free plasma with known concentrations .
Q. How can experimental designs mitigate confounding factors in this compound stability studies?
Perform forced degradation under acidic, basic, oxidative, and thermal conditions. Quantify degradation products using stability-indicating assays (e.g., gradient LC-MS). Apply Arrhenius kinetics to predict shelf-life and validate storage recommendations (e.g., -20°C, protected from light) .
Q. What statistical approaches resolve contradictions in this compound concentration/dose relationships?
Use nonlinear mixed-effects modeling (NONMEM) to analyze sparse data from therapeutic drug monitoring (TDM). Incorporate Bayesian estimation for individualized dosing. Assess model robustness via bootstrap analysis and visual predictive checks .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., immunoassay vs. LC-MS) and meta-analyses of published datasets.
- Experimental Reproducibility : Adhere to FDA bioanalytical guidelines for method validation, including intra-/inter-day precision and analyte stability in autosampler conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
